![molecular formula C10H16N2 B13804592 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) CAS No. 791525-60-5](/img/structure/B13804592.png)
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)
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Overview
Description
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Preparation Methods
The synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid, and the relative compositions of the products can be controlled by varying the reaction conditions .
Chemical Reactions Analysis
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used in asymmetric catalysis due to its chiral nature.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be compared with other similar bicyclic compounds, such as:
3-Substituted 3-Azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures but differ in their functional groups and reactivity.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic framework but have different substituents and applications.
The uniqueness of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) lies in its specific structure and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
Biological Activity
3-Azabicyclo[4.2.1]nonane-3-acetonitrile (9CI) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to 3-Azabicyclo[4.2.1]nonane-3-acetonitrile.
1. Synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile
The synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile involves several steps, typically starting from readily available precursors. The compound can be synthesized through cyclization reactions involving suitable amines and acetonitrile derivatives, followed by purification processes such as chromatography.
2.1 Antiprotozoal Activity
The antiprotozoal activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile has been evaluated against various strains of Plasmodium and Trypanosoma. Notably, the compound demonstrated significant antiplasmodial activity against the chloroquine-resistant strain P. falciparum K1, with an IC50 value in the low micromolar range (approximately 0.487–0.606 µM) . The selectivity index (SI) for these compounds was moderate, indicating some cytotoxicity alongside their therapeutic potential.
Table 1: Biological Activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile
Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
3-Azabicyclo[4.2.1]nonane-3-acetonitrile | P. falciparum K1 | 0.487 | ~18.7 |
T. brucei rhodesiense | 0.647 | ~20.1 |
2.2 Structure-Activity Relationships (SAR)
Research indicates that the biological activity of azabicyclo compounds is significantly influenced by their structural modifications:
- Substituents: The introduction of different substituents on the bicyclic core can enhance or diminish activity against protozoan parasites.
- Linkers: Variations in the linker between the bicyclic core and other functional groups also impact efficacy.
For instance, compounds with a sulfonyl group showed improved antitrypanosomal activities compared to their unsubstituted analogs .
Case Study 1: Antiplasmodial Activity
In a study assessing various azabicyclo derivatives, a specific compound derived from 3-Azabicyclo[4.2.1]nonane exhibited an IC50 of 0.180 µM against P.falciparum K1, demonstrating a promising profile with a selectivity index of 93.3 . This suggests that careful structural modifications can lead to compounds with potent antimalarial properties.
Case Study 2: Antitrypanosomal Activity
Another investigation into the antitrypanosomal properties revealed that certain derivatives maintained moderate activity against T.brucei, with IC50 values ranging from 1 to 6 µM . The study highlighted that compounds with specific pyrimidine substitutions exhibited enhanced selectivity and potency.
4. Conclusion
The biological activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile (9CI) showcases its potential as an antiprotozoal agent, particularly against malaria and sleeping sickness pathogens. Ongoing research into its structure-activity relationships will likely yield more effective derivatives with improved selectivity and reduced cytotoxicity.
This compound represents a significant step forward in drug development for treating diseases caused by protozoan parasites, warranting further exploration and optimization in medicinal chemistry contexts.
Properties
CAS No. |
791525-60-5 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(3-azabicyclo[4.2.1]nonan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H16N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-3,5-8H2 |
InChI Key |
IJRKTTYKXWSTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCN(C2)CC#N |
Origin of Product |
United States |
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